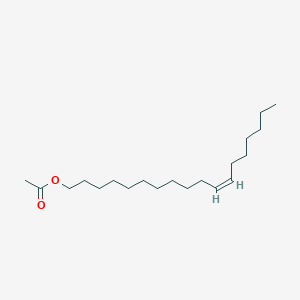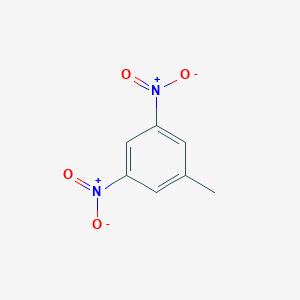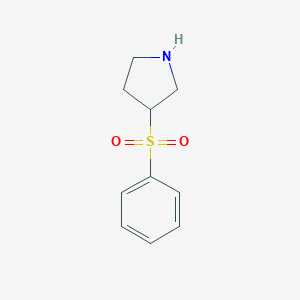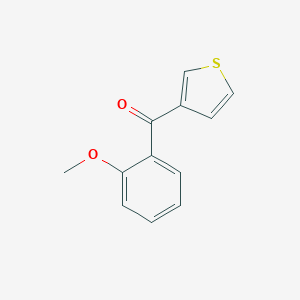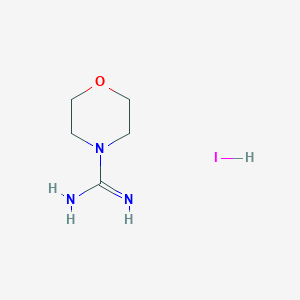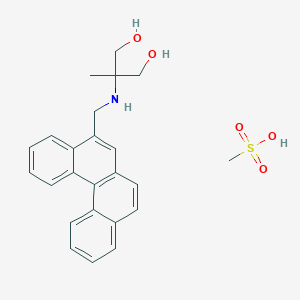
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betadex: . It is widely used in various fields due to its unique chemical structure and properties. Betadex is known for its ability to form inclusion complexes with a variety of guest molecules, making it valuable in pharmaceuticals, food, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betadex is synthesized from starch by enzymatic degradation using cyclodextrin glycosyltransferase (CGTase). The enzyme converts starch into a mixture of alpha-, beta-, and gamma-cyclodextrins, which are then separated and purified .
Industrial Production Methods: In industrial settings, the production of betadex involves the use of high-performance liquid chromatography (HPLC) for separation and purification. The process includes the following steps:
Starch Liquefaction: Starch is liquefied using heat and acid or enzymes.
Cyclodextrin Production: The liquefied starch is treated with CGTase to produce a mixture of cyclodextrins.
Separation and Purification: The mixture is separated using HPLC, and betadex is purified.
Chemical Reactions Analysis
Types of Reactions: Betadex undergoes various chemical reactions, including:
Oxidation: Betadex can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Betadex can undergo substitution reactions to form derivatives like hydroxypropyl betadex.
Common Reagents and Conditions:
Oxidation: Reagents like sodium periodate are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like propylene oxide are used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with aldehyde or carboxyl groups.
Reduction Products: Reduced derivatives with modified hydroxyl groups.
Substitution Products: Substituted derivatives like hydroxypropyl betadex.
Scientific Research Applications
Betadex has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent to improve the solubility and stability of various compounds.
Biology: Employed in the study of molecular interactions and as a carrier for drug delivery.
Medicine: Used in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs.
Industry: Applied in food, cosmetics, and personal care products for its ability to form inclusion complexes
Mechanism of Action
Betadex is part of the cyclodextrin family, which includes alpha-cyclodextrin and gamma-cyclodextrin. These compounds differ in the number of glucose units:
Alpha-cyclodextrin: Composed of six glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Uniqueness of Betadex: Betadex’s unique structure, with seven glucose units, provides an optimal balance between cavity size and complexation ability. This makes it particularly effective for forming inclusion complexes with a wide range of guest molecules .
Comparison with Similar Compounds
- Alpha-cyclodextrin
- Gamma-cyclodextrin
- Hydroxypropyl betadex
- Sulfobutyl ether betadex
Betadex’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
104500-15-4 |
|---|---|
Molecular Formula |
C24H27NO5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(benzo[c]phenanthren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-18-12-17-11-10-16-6-2-3-8-20(16)22(17)21-9-5-4-7-19(18)21;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ASUDSDBJVJGMPB-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
Key on ui other cas no. |
104500-15-4 |
Synonyms |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


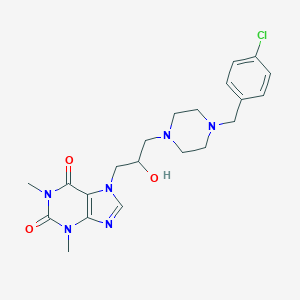
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
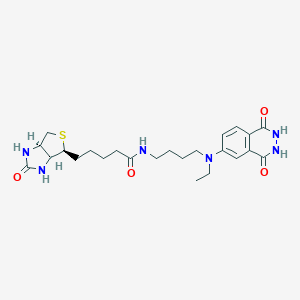
![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)
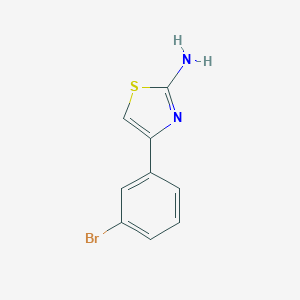
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
